N,N'-bis(4-bromophenyl)oxamide

Description

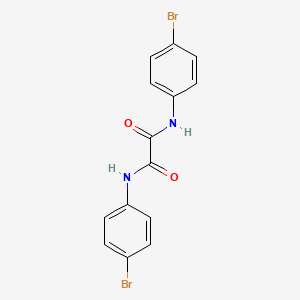

N,N′-bis(4-bromophenyl)oxamide is a symmetric diamide compound consisting of an oxamide core (NH–C(O)–C(O)–NH) substituted with 4-bromophenyl groups at both nitrogen atoms. The bromine atoms on the para positions of the phenyl rings introduce strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is synthesized via condensation reactions between oxalic acid derivatives and 4-bromoaniline. Notably, microwave-assisted synthesis under solvent-free conditions has been reported as an efficient method for analogous N,N′-bis(substituted phenyl)oxamides, achieving high yields and purity .

The presence of bromine enhances intermolecular interactions (e.g., halogen bonding) and may contribute to applications in coordination chemistry, corrosion inhibition, or materials science.

Properties

Molecular Formula |

C14H10Br2N2O2 |

|---|---|

Molecular Weight |

398.05 g/mol |

IUPAC Name |

N,N'-bis(4-bromophenyl)oxamide |

InChI |

InChI=1S/C14H10Br2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |

InChI Key |

ZKAZVDYMDVWOAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of N,N’-bis(4-bromophenyl)oxamide involves the condensation of 4-bromobenzoyl chloride with oxalic acid diethyl ester. The reaction proceeds as follows:

Formation of 4-bromobenzoyl chloride: 4-Bromobenzoic acid reacts with thionyl chloride (SOCl) to yield 4-bromobenzoyl chloride.

Condensation with oxalic acid diethyl ester: The resulting 4-bromobenzoyl chloride reacts with oxalic acid diethyl ester (diethyl oxalate) to form N,N’-bis(4-bromophenyl)oxamide.

Industrial Production Methods: N,N’-bis(4-bromophenyl)oxamide is primarily synthesized in research laboratories and is not commonly produced on an industrial scale. Its applications are mainly academic and experimental.

Chemical Reactions Analysis

Reactivity: N,N’-bis(4-bromophenyl)oxamide can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding oxalic acid and 4-bromobenzoic acid.

Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups.

Reduction: Reduction of the oxamide group may lead to the formation of amine derivatives.

Hydrolysis: Acidic or alkaline conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).

Substitution Reactions: Various nucleophiles (e.g., amines, thiols, or alkoxides).

Reduction: Reducing agents (e.g., lithium aluminum hydride or hydrogen gas with a catalyst).

Major Products: The major products formed during these reactions include 4-bromobenzoic acid, oxalic acid, and various substituted derivatives of N,N’-bis(4-bromophenyl)oxamide.

Scientific Research Applications

N,N’-bis(4-bromophenyl)oxamide finds applications in:

Organic Synthesis: As an intermediate in the synthesis of other compounds.

Medicinal Chemistry: It may serve as a scaffold for drug development.

Materials Science: Its unique structure could be explored for novel materials.

Mechanism of Action

The specific mechanism of action for N,N’-bis(4-bromophenyl)oxamide remains an area of ongoing research. It may interact with biological targets or participate in chemical reactions relevant to its applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of substituents on the phenyl rings significantly alter the behavior of oxamide derivatives:

- Electron-withdrawing groups (e.g., Br, Cl, CF₃) increase oxidative stability and polarizability, making these compounds suitable for coordination with metals or surface adsorption .

- Electron-donating groups (e.g., OCH₃) improve solubility in polar solvents but reduce thermal stability .

Backbone Modifications

Variations in the central backbone influence reactivity and applications:

- Oxamide vs. Urea : Oxamides exhibit stronger π-conjugation and rigidity, favoring crystallinity and coordination chemistry, while ureas prioritize hydrogen-bonding networks .

- Aliphatic vs. Aromatic Diamides : Aliphatic chains (e.g., pentanediamide) reduce steric hindrance but lower thermal stability compared to aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.